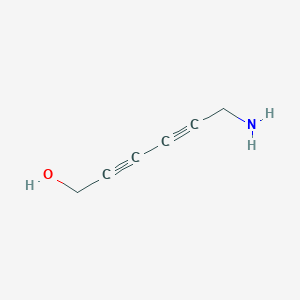
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and hydroxymethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-pressure conditions to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s overall behavior in various environments .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A simpler derivative of benzoic acid with a single hydroxyl group.
2,6-Dihydroxybenzoic acid: Contains two hydroxyl groups at the 2 and 6 positions.
4-Hydroxymethylbenzoic acid: Similar structure but lacks the additional hydroxymethyl group at the 6 position
Uniqueness
4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
674303-07-2 |
|---|---|
Fórmula molecular |
C9H10O5 |
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
4-hydroxy-2,6-bis(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H10O5/c10-3-5-1-7(12)2-6(4-11)8(5)9(13)14/h1-2,10-12H,3-4H2,(H,13,14) |
Clave InChI |
FFAXDGUSMWJWBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)C(=O)O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)


![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)



![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)


